molecular formula C9H15F2NO2 B6936477 3,3-difluoro-N-methyl-N-(oxolan-3-yl)butanamide

3,3-difluoro-N-methyl-N-(oxolan-3-yl)butanamide

Cat. No.: B6936477
M. Wt: 207.22 g/mol
InChI Key: HQVGDWMZTHFQJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-difluoro-N-methyl-N-(oxolan-3-yl)butanamide is a fluorinated organic compound with potential applications in various fields, including pharmaceuticals and materials science. The presence of fluorine atoms in its structure can significantly alter its chemical and physical properties, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the metal-free synthesis, which can be performed in aqueous solution from commercially available and affordable starting materials without any metal catalysts . This method shows potential for industrial production due to its simplicity and cost-effectiveness.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar metal-free approaches. The use of readily available starting materials and the absence of metal catalysts make this method attractive for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3,3-difluoro-N-methyl-N-(oxolan-3-yl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different fluorinated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3,3-difluoro-N-methyl-N-(oxolan-3-yl)butanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of biological systems and interactions due to its unique chemical properties.

    Industry: It can be used in the production of materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 3,3-difluoro-N-methyl-N-(oxolan-3-yl)butanamide involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, making it more effective in its intended applications. The exact molecular targets and pathways depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,3,3-trifluoro-N-methoxy-N-methylpropanamide: A similar compound with three fluorine atoms and a methoxy group.

    Difluoromethylated compounds: Other compounds with difluoromethyl groups that exhibit similar chemical properties.

Uniqueness

3,3-difluoro-N-methyl-N-(oxolan-3-yl)butanamide is unique due to its specific molecular structure, which includes both difluoromethyl and oxolan-3-yl groups. This combination of functional groups can result in distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

3,3-difluoro-N-methyl-N-(oxolan-3-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2NO2/c1-9(10,11)5-8(13)12(2)7-3-4-14-6-7/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVGDWMZTHFQJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N(C)C1CCOC1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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